N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-dimethoxybenzamide
説明
特性
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2,6-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c1-28-18-5-3-6-19(29-2)21(18)22(26)24-17-9-8-15-10-11-25(14-16(15)13-17)23(27)20-7-4-12-30-20/h3-9,12-13H,10-11,14H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWTUGVJZLSTOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Structural Comparison
The compound shares structural motifs with several classes of molecules:
- Benzamide Derivatives: Similar to pesticides like N-(2,4-dichlorophenyl)-4-(ethoxymethoxy)benzamide (etobenzanid) and N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (diflufenican), which feature substituted benzamides linked to aromatic or heterocyclic groups.
- Tetrahydroisoquinoline Derivatives: The tetrahydroisoquinoline core is structurally related to compounds in , such as 1,2,4-triazole-thiones (e.g., [7–9]), which incorporate sulfonyl and fluorophenyl groups. While these triazoles lack the benzamide moiety, they share a bicyclic nitrogen-containing scaffold, which is often associated with CNS activity or enzyme inhibition .
- Furan-Containing Analogs : The furan-2-carbonyl group is comparable to 2-methyl-N-phenyl-3-furancarboxamide (fenfuram), a fungicide. The furan ring in the target compound may confer similar metabolic stability or electronic effects .
Table 1: Structural and Functional Group Comparison
Pharmacological and Physicochemical Properties
- Metabolic Stability: The tetrahydroisoquinoline core could reduce oxidative metabolism compared to simpler aromatic systems, as seen in triazole derivatives with sulfonyl groups .
- Alternatively, the tetrahydroisoquinoline moiety may align with CNS-targeting alkaloids .
準備方法
Synthesis of the Tetrahydroisoquinoline Scaffold
The tetrahydroisoquinoline (THIQ) moiety forms the central core of the compound. A widely cited method involves the acylation of β-phenylethylamine derivatives followed by cyclization. For example, β-phenylethylamine reacts with benzoyl chloride in a non-polar solvent (e.g., petroleum ether) at 0–80°C for ≤5 hours to yield N-phenethyl-benzamide . Subsequent treatment with polyphosphoric acid induces cyclization to form 1-phenyl-3,4-dihydroisoquinoline , which is reduced to the THIQ structure using catalytic hydrogenation or sodium borohydride. Adapting this approach for the target compound requires substituting the phenyl group with a furan-2-carbonyl moiety at the 2-position of the THIQ ring.
Key challenges include maintaining stereochemical integrity during cyclization and ensuring compatibility with electron-withdrawing substituents. Yields for THIQ derivatives under optimized conditions typically exceed 80%.
Introduction of the Furan-2-Carbonyl Group
The furan-2-carbonyl group is introduced via acylation or nucleophilic substitution. Furan-2-carbonyl chloride serves as the primary acylating agent, synthesized from furoic acid and thionyl chloride under reflux (78–80°C) with anhydrous DMF as a catalyst. This method achieves >90% yield and high purity.
For the target compound, the THIQ intermediate is acylated with furan-2-carbonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) using a base such as triethylamine to scavenge HCl. Reaction temperatures between 0°C and 25°C prevent decomposition of the furan ring.
Assembly of the 2,6-Dimethoxybenzamide Substituent
Coupling Strategies for Benzamide Formation
The 2,6-dimethoxybenzamide group is introduced via amide bond formation between the THIQ-furan intermediate and 2,6-dimethoxybenzoic acid . Two primary methods are employed:
- Schotten-Baumann Reaction : The acid is converted to its acyl chloride using thionyl chloride or oxalyl chloride , followed by reaction with the THIQ-furan amine in a biphasic system (water/dichloromethane) with sodium bicarbonate. Yields range from 70–85%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).
- Carbodiimide-Mediated Coupling : Using EDC·HCl or DCC with HOBt in DCM or DMF, this method minimizes side reactions and is suitable for acid-sensitive intermediates.
Optimization of Reaction Conditions
Critical parameters for high yields include:
- Temperature : 0–25°C to prevent epimerization.
- Solvent : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates.
- Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine ensures complete conversion.
Integrated Synthetic Routes
Sequential Acylation-Cyclization-Coupling Approach
A three-step sequence is commonly reported:
- Step 1 : Synthesis of 1,2,3,4-tetrahydroisoquinolin-7-amine via cyclization of β-phenylethylamine derivatives.
- Step 2 : Acylation at the 2-position with furan-2-carbonyl chloride.
- Step 3 : Amide coupling with 2,6-dimethoxybenzoyl chloride.
Table 1 : Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| 1 | Polyphosphoric acid, 120°C, 4h | 85 | 95 | |
| 2 | Furan-2-carbonyl chloride, DCM, 0°C | 78 | 98 | |
| 3 | EDC·HCl, HOBt, DMF, 25°C | 82 | 97 |
One-Pot Tandem Synthesis
Recent advances explore tandem reactions to reduce purification steps. For example, palladium-catalyzed cross-coupling (Mizoroki-Heck type) enables simultaneous formation of the benzamide and furan-carbonyl groups. Using glucose-stabilized Pd nanoparticles in H2O/MeCN, this method achieves 65–70% yield but requires further optimization for scalability.
Challenges and Mitigation Strategies
Regioselectivity in Acylation
Competing acylation at the 1- and 3-positions of the THIQ ring is mitigated by:
Stability of the Furan Ring
The furan moiety is prone to ring-opening under acidic or high-temperature conditions. Strategies include:
- Low-Temperature Reactions : Maintaining temperatures ≤25°C during acylation.
- Anhydrous Conditions : Rigorous drying of solvents and reagents to prevent acid formation.
Analytical and Characterization Data
Spectroscopic Confirmation
Purity and Yield Optimization
Recrystallization from ethyl acetate/hexane (1:3) achieves >98% purity. Chromatography (SiO2, 5% MeOH/DCM) resolves regioisomeric impurities.
Industrial and Environmental Considerations
Solvent Selection
Cyrene™ (dihydrolevoglucosenone) emerges as a greener alternative to DMF or DCM, offering comparable yields (75–80%) in amide couplings.
Catalytic Systems
Heterogeneous catalysts (e.g., Pd/C , Zeolites ) enable reagent recycling and reduce metal contamination in APIs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
